molecular formula C21H18ClN3O2 B10986840 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10986840
M. Wt: 379.8 g/mol
InChI Key: QQJQEIURGHJCLR-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (referred to as the target compound) is a synthetic small molecule featuring a 5-chloroindole moiety linked via an ethyl chain to a 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide core. This hybrid structure combines heterocyclic motifs known for diverse pharmacological activities, including antimicrobial and kinase inhibitory properties .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18ClN3O2/c1-25-12-18(15-4-2-3-5-16(15)21(25)27)20(26)23-9-8-13-11-24-19-7-6-14(22)10-17(13)19/h2-7,10-12,24H,8-9H2,1H3,(H,23,26)

InChI Key

QQJQEIURGHJCLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One possible approach is as follows:

Industrial Production:: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions.

Chemical Reactions Analysis

Types of Reactions:: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::
  • Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
  • Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: React with appropriate nucleophiles or electrophiles.

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an N-oxide derivative.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide finds applications in:

  • Medicinal chemistry: Investigating its potential as a drug candidate.
  • Biology: Studying its effects on cellular processes.
  • Industry: Developing new materials or catalysts.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Table 1: Impact of Indole Substituents on Molecular Properties
Compound Name Indole Substituent Core Structure Key Properties/Activities Reference
Target Compound 5-Chloro Isoquinoline carboxamide Potential kinase inhibition
N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (Compound 1) 4-Isopropylthiazol Isoquinoline carboxamide Antimicrobial activity
Methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate 5-Methoxy Isoquinoline carboxylate Altered solubility due to ester group

Analysis :

  • The 5-chloro group in the target compound contrasts with 5-methoxy () and 4-isopropylthiazol (). Chloro substituents typically increase lipophilicity and metabolic stability compared to methoxy, which may enhance membrane permeability .
  • The 4-isopropylthiazol in Compound 1 introduces a bulky substituent, likely reducing solubility but improving target specificity in antimicrobial contexts .

Variations in the Core Structure

Analysis :

  • The isoquinoline carboxamide core in the target compound differs from phthalazine-sulfonamide () and quinoline-carboxamide (). Isoquinolines are known for intercalation with DNA or kinase binding, while sulfonamides often exhibit antimicrobial effects via enzyme inhibition .
  • The quinoline-carboxamide in includes a hydroxy group and allyl chain, which may confer redox activity or covalent binding capabilities .

Linker Modifications

Table 3: Linker Length and Functional Group Effects
Compound Name Linker Structure Functional Groups Impact on Bioactivity Reference
Target Compound Ethyl (-CH2CH2-) None Balanced flexibility
2-[2-(5-Chloro-1H-indol-3-yl)-propyl]-isoindole-1,3-dione Propyl (-CH2CH2CH2-) Isoindole-1,3-dione Increased rigidity
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Ethylamine Diethylamino Enhanced solubility (basic amine)

Analysis :

  • The ethyl linker in the target compound provides moderate flexibility for optimal binding, whereas a propyl linker () may reduce conformational entropy .

Physicochemical Comparison:

  • Solubility : The carboxamide group in the target compound enhances solubility compared to ester derivatives (e.g., ) .

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